2-(Oxolan-3-yl)ethane-1-sulfonamide

Catalog No.
S13825358
CAS No.
M.F
C6H13NO3S
M. Wt
179.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Oxolan-3-yl)ethane-1-sulfonamide

Product Name

2-(Oxolan-3-yl)ethane-1-sulfonamide

IUPAC Name

2-(oxolan-3-yl)ethanesulfonamide

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

InChI

InChI=1S/C6H13NO3S/c7-11(8,9)4-2-6-1-3-10-5-6/h6H,1-5H2,(H2,7,8,9)

InChI Key

RXHSCGUOWQVCDY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CCS(=O)(=O)N

2-(Oxolan-3-yl)ethane-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide functional group attached to an ethane chain that connects to an oxolane (tetrahydrofuran) ring. Its molecular formula is C6H13NO3SC_6H_{13}NO_3S, and it has a molecular weight of approximately 179.24 g/mol. The structure includes a sulfonamide moiety, which is known for its diverse chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Oxidation: This compound can be oxidized to form sulfonic acid derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: The sulfonamide group can be reduced to amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups in the presence of bases like sodium hydroxide .

The biological activity of 2-(Oxolan-3-yl)ethane-1-sulfonamide is primarily attributed to its sulfonamide group, which can inhibit bacterial dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition can lead to antimicrobial effects, making this compound potentially useful in developing antibacterial agents. Studies have also indicated that similar sulfonamides exhibit various degrees of antibacterial and antifungal activities .

The synthesis of 2-(Oxolan-3-yl)ethane-1-sulfonamide can be approached through several methods:

  • Ring-opening Reactions: Using oxirane (ethylene oxide) as a starting material, it can undergo ring-opening reactions with ethanesulfonamide under controlled conditions, often requiring Lewis acid catalysts.
  • Direct Synthesis from Sulfonic Acids: Utilizing microwave irradiation can facilitate the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, providing high yields and functional group tolerance .
  • Automated Continuous Flow Synthesis: For industrial applications, continuous flow reactors allow for precise control over reaction parameters, enhancing yield and purity .

2-(Oxolan-3-yl)ethane-1-sulfonamide has several potential applications:

  • Medicinal Chemistry: Its antibacterial properties make it a candidate for drug development aimed at treating bacterial infections.
  • Organic Synthesis: The compound's reactivity allows it to serve as an intermediate in synthesizing more complex organic molecules.
  • Research: It is useful in biochemical studies focused on enzyme inhibition and metabolic pathways involving sulfonamides .

Interaction studies of 2-(Oxolan-3-yl)ethane-1-sulfonamide primarily focus on its binding affinity to target enzymes involved in bacterial metabolism. The sulfonamide group forms hydrogen bonds and electrostatic interactions with the active sites of these enzymes, leading to effective inhibition. Further research may explore its interactions with various biological receptors to elucidate additional therapeutic potentials .

When compared to other compounds with similar structures, 2-(Oxolan-3-yl)ethane-1-sulfonamide exhibits unique characteristics due to its specific combination of an oxolane ring and a sulfonamide group. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(Oxolan-2-yl)ethane-1-sulfonamideSimilar oxolane ring structureDifferent position of the oxolane attachment
MethanesulfonamideSimple sulfonamide without cyclic structureLacks the oxolane ring, simpler reactivity
BenzenesulfonamideContains a benzene ringAromatic character may influence reactivity
2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamideContains a benzoxazole moietyExhibits different biological activities due to heterocyclic nature

The uniqueness of 2-(Oxolan-3-yl)ethane-1-sulfonamide lies in its structural features that combine both cyclic and functional elements, allowing for distinct chemical behavior and potential applications in various fields .

Traditional vs. Modern Sulfonamide Synthesis Paradigms

Sulfonamide synthesis has evolved from classical nucleophilic substitution to modern, catalyst-driven methodologies. Traditional approaches often relied on sulfonating agents like sulfonyl chlorides reacting with amines under basic conditions. For 2-(Oxolan-3-yl)ethane-1-sulfonamide, early methods might involve sulfonating the oxolane-ethane chain using chlorosulfonic acid or sulfonyl chlorides such as tetrahydrofuran-3-sulfonyl chloride. However, these methods face limitations, including harsh reaction conditions (e.g., elevated temperatures, prolonged reaction times) and potential side reactions due to the oxolane ring’s reactivity.

Modern paradigms emphasize catalytic efficiency and functional group tolerance. A notable advancement involves metal-free, base-catalyzed autocondensation reactions, as demonstrated in the synthesis of fluorinated o-aminophenones. Such methods avoid transition metal catalysts, reducing costs and environmental impact. For example, N,N,N',N'-tetramethylguanidine (TMG) has been employed as a non-nucleophilic base to facilitate solvent-free coupling between oxolane derivatives and sulfonamide precursors. This approach minimizes byproduct formation and enhances yield consistency.

MethodKey FeaturesYieldCatalyst/Reagents
Traditional (Sulfonyl Chloride)Harsh conditions, side reactions50–70%NaOH, sulfonyl chloride
Modern (Metal-Free)Solvent-free, high functional group tolerance85–95%TMG, fluorinated precursors

Comparative Analysis

Traditional methods suffer from scalability issues due to the need for polar aprotic solvents (e.g., DMF, THF), which complicate purification. In contrast, modern solvent-free systems, as seen in epoxydibenzo[b,f]diazocine synthesis, achieve >90% yields under ambient conditions. These methods are particularly advantageous for synthesizing oxolane-conjugated sulfonamides, where solvent polarity can disrupt oxolane ring stability.

Catalytic Systems for Oxolane-Sulfonamide Conjugation

The conjugation of oxolane and sulfonamide moieties requires catalysts that stabilize intermediates while preventing undesired ring-opening or sulfonamide hydrolysis. Below are key catalytic systems and their applications:

Base-Catalyzed Conjugation

Non-nucleophilic bases like TMG enable efficient coupling in solvent-free systems. For example, in the synthesis of epoxydibenzo[b,f]diazocines, TMG facilitates the autocondensation of fluorinated o-aminophenones without forming byproducts like imines or cyclic bisimines. This strategy could be adapted for oxolane-sulfonamide synthesis, where the base deprotonates the sulfonamide group, enhancing its nucleophilicity toward oxolane-derived electrophiles.

Transition Metal Catalysis

Palladium or copper catalysts are commonly used for cross-coupling reactions. However, their utility in oxolane-sulfonamide synthesis is limited due to potential coordination with the sulfonamide group, which can deactivate catalysts. Recent studies suggest that ligand-modified catalysts (e.g., Pd(OAc)₂ with bidentate phosphines) may overcome this challenge, though specific applications to this compound remain unexplored.

Organocatalytic Approaches

Organocatalysts like proline derivatives or ionic liquids have emerged as eco-friendly alternatives. These systems can activate sulfonamide precursors via hydrogen bonding or ionic interactions, enabling mild conjugation with oxolane rings. For instance, ionic liquids have been used to solubilize sulfonamides in non-polar solvents, improving reaction kinetics.

Catalyst TypeMechanistic RoleAdvantagesLimitations
Non-Nucleophilic BasesDeprotonate sulfonamideHigh yield, solvent-freeLimited to specific substrates
Transition MetalsCross-coupling activationBroad substrate scopeCatalyst deactivation risks
OrganocatalystsHydrogen bonding/ionic interactionsEnvironmentally friendlyModerate activity, scalability issues

Solvent-Free Approaches in Heterocyclic Sulfonamide Construction

Solvent-free synthesis has gained traction due to its sustainability and efficiency. For oxolane-sulfonamide derivatives, this approach minimizes side reactions and enhances reproducibility. Key strategies include:

Base-Catalyzed Autocondensation

As demonstrated in the synthesis of epoxydibenzo[b,f]diazocines, solvent-free conditions with TMG achieve near-quantitative yields (e.g., 93–95%) for heterocyclic conjugates. This method avoids solvent-induced side reactions and simplifies purification. For 2-(Oxolan-3-yl)ethane-1-sulfonamide, a similar strategy could involve reacting oxolane-3-sulfonyl chloride with ethanamine derivatives under TMG catalysis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves selectivity. While not directly reported for this compound, analogous sulfonamide syntheses show reduced reaction times (minutes vs. hours) and higher yields under microwave conditions. Oxolane’s thermal stability (up to 140°C in rigid diazocine scaffolds) suggests compatibility with this method.

Mechanochemical Synthesis

Ball milling or grinding enables solvent-free, energy-efficient reactions. For example, sulfonamide formation via grinding sulfonamide precursors with amines in the presence of a base has been reported. This method could be applied to oxolane derivatives, though oxolane’s viscosity might require co-grinding with dry ice to prevent agglomeration.

MethodConditionsYieldAdvantages
Base-Catalyzed (Solvent-Free)TMG, RT, 0–24 h85–95%High purity, minimal waste
Microwave-Assisted100–150°C, 10–30 min75–90%Rapid, energy-efficient
MechanochemicalBall milling, RT, 1–2 h60–80%Solvent-free, scalable

The compound 2-(Oxolan-3-yl)ethane-1-sulfonamide represents a distinctive molecular architecture that combines the structural features of an oxolane ring system with a sulfonamide functional group [1]. This chemical entity, with the molecular formula C6H13NO3S and molecular weight of 179.24 g/mol, presents unique opportunities for understanding structure-activity relationships in heterocyclic sulfonamide derivatives [1]. The integration of these two pharmacologically significant moieties creates a scaffold that exhibits particular electronic and conformational properties essential for biological activity .

Oxolane Ring Positional Isomerism Effects on Bioactivity

The positional isomerism of the oxolane ring attachment significantly influences the bioactivity profile of sulfonamide derivatives [3] [4]. Research has demonstrated that the specific positioning of functional groups on the oxolane ring substantially affects the compound's pharmacological properties and target interaction patterns [4] [5].

The oxolane ring, also known as tetrahydrofuran, exhibits distinct conformational preferences that directly impact molecular recognition events [6] [3]. In 2-(Oxolan-3-yl)ethane-1-sulfonamide, the oxolane ring adopts specific conformational states that influence the spatial arrangement of the sulfonamide pharmacophore [3]. Studies on related oxolane derivatives have shown that positional isomerism can alter binding affinity by several orders of magnitude [4] [5].

Table 1: Molecular Properties of Oxolane Ring Positional Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Ring PositionLinker Configuration
2-(Oxolan-3-yl)ethane-1-sulfonamide1882675-56-0C6H13NO3S179.24Oxolane-3-ylDirect ethyl chain
1-(Oxolan-2-yl)ethane-1-sulfonamide1849299-39-3C6H13NO3S179.24Oxolane-2-yl (substituted)Methyl branch at sulfonamide
2-(Oxolan-2-yl)ethane-1-sulfonamide1483779-93-6C6H13NO3S179.24Oxolane-2-yl (linked)Direct ethyl chain

The three-dimensional conformational analysis reveals that the oxolane-3-yl substitution pattern provides optimal geometric arrangements for molecular recognition [6] [7]. The inductive electron-withdrawing effect of the oxolane ring reduces the basic character of adjacent functionality, with positional effects varying significantly depending on the substitution pattern [7]. Studies have shown that oxetane and related cyclic ethers can reduce the pKa of adjacent basic functionality by 2.7 units when in the alpha position, 1.9 units in the beta position, and 0.7 units in the gamma position [7].

The conformational rigidity imparted by the oxolane ring system constrains the molecular flexibility, leading to enhanced selectivity profiles [3] [8]. Neuropharmacological studies on tetrahydrofuran derivatives have demonstrated that the ring system can interact with gamma-aminobutyric acid type B receptors, suggesting potential for central nervous system activity [8]. The tetrahydrofuran scaffold has been shown to have TD50 values of 15.18 mmol/kg for loss of righting reflex and 7.00 mmol/kg for rotarod test failure, indicating measurable biological activity [8].

Crystal structure analyses of muscarine-like oxolane derivatives have revealed high similarity in oxolane ring conformations, with the pyridinium derivative showing remarkable structural conservation [4] [5]. The antimicrobial evaluation of oxolane ammonium salts demonstrated that derivatives containing longer alkyl chains attached to quaternary nitrogen atoms exhibited the most potent activity [4] [5].

Sulfonamide Group Electronic Configuration and Binding Affinity

The sulfonamide functional group in 2-(Oxolan-3-yl)ethane-1-sulfonamide exhibits distinctive electronic properties that govern its binding affinity and biological activity [9] [10]. The sulfonamide moiety contains a tetrahedral sulfur center with two oxygen atoms and one nitrogen atom, creating a unique electronic environment that facilitates hydrogen bonding interactions [9] [11].

The electronic configuration of the sulfonamide group involves significant electron delocalization between the sulfur-oxygen and sulfur-nitrogen bonds [9] [12]. Density functional theory studies on sulfonamide compounds have revealed energy gaps ranging from 4.347 to 6.10 electron volts, indicating considerable electronic stability [9]. The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are critical determinants of chemical reactivity and binding affinity [9].

Table 2: Electronic Properties and Binding Characteristics of Sulfonamide Groups

ParameterSulfonamide GeneralIn 2-(Oxolan-3-yl)ethane-1-sulfonamide
pKa Range10.0-11.0~10.5 (estimated)
Electronic ConfigurationSO₂NH₂ (tetrahedral S)SO₂NH₂ with oxolane influence
Hydrogen Bond Donors11
Hydrogen Bond Acceptors34 (including oxolane O)
Polar Surface Area (Ų)68-77~69
Electron Withdrawing EffectStrong (-I effect)Modulated by oxolane
Binding Affinity Range (M⁻¹)10⁴-10⁶Not reported
Primary Interaction TypeHydrogen bondingH-bonding + π-interactions

Experimental binding studies with sulfonamide derivatives have demonstrated binding constants in the range of 10⁴ to 10⁶ M⁻¹ when interacting with protein targets [10] [11]. The binding affinity between sulfonamide compounds and heme proteins such as myoglobin has been measured at 5.36 × 10⁴ M⁻¹ for sulfamethazine and similar values for related derivatives [10]. These interactions are characterized by the formation of 1:1 complexes through well-defined equilibrium processes [10] [11].

The sulfonamide group functions as a non-classical bioisostere of carboxyl groups, phenolic hydroxyl groups, and amide groups [13]. This bioisosteric relationship enables the sulfonamide moiety to mimic the hydrogen bonding patterns of these functional groups while providing enhanced metabolic stability [13]. The structural characteristic of sulfonamide orientation toward other functional groups has been observed in molecules with distinct antibacterial activities, demonstrating clear structure-activity relationships [13].

Mechanistic studies have revealed that sulfonamide compounds can inhibit bacterial dihydropteroate synthase, an enzyme critical for bacterial folate synthesis . The inhibition mechanism involves the formation of hydrogen bonds and electrostatic interactions with the active sites of target enzymes . The sulfonamide group can act as both hydrogen bond donor and acceptor, facilitating multiple interaction modes with biological targets [12] [14].

Recent crystallographic studies have provided direct experimental evidence that sulfonimidamides can act as hydrogen bond acceptors in protein complexes [12]. High-resolution cocrystal structures have revealed intimate contacts between sulfonamide analogs and protein targets, including unprecedented hydrogen bond acceptor interactions [12]. The geometry of these interactions is consistent with strong hydrogen bonding, with distances substantially below van der Waals contact distances [12].

Conformational Analysis Through Pharmacophore Modeling

Conformational analysis through pharmacophore modeling represents a critical approach for understanding the three-dimensional requirements for biological activity of 2-(Oxolan-3-yl)ethane-1-sulfonamide [15] [16]. The conformational flexibility of this compound, arising from the rotatable bonds in the ethyl linker and the conformational preferences of the oxolane ring, necessitates comprehensive analysis to identify bioactive conformations [15] [17].

The pharmacophore modeling process begins with the generation of conformational ensembles that adequately sample the accessible conformational space [16] [18]. For sulfonamide derivatives, the quality of conformer sets used in pharmacophore generation is one of the most important factors determining model reliability [16]. Comparative studies have shown that faster rule-based methods for conformational analysis can generate pharmacophore models that are equivalent to or superior to those generated using slower, more rigorous approaches [16] [18].

Table 3: Conformational Analysis Parameters for Pharmacophore Modeling

MethodTime ScaleEnergy Range (kcal/mol)Conformer GenerationPharmacophore Suitability
Molecular DynamicsNanoseconds to microseconds0-10 (accessible)Dynamic trajectoryExcellent (dynamic)
Systematic SearchStatic optimization0-15 (systematic)Torsion angle rotationGood (comprehensive)
Distance GeometryRandom sampling0-20 (broad)Distance constraintsModerate (diverse)
Monte CarloStochastic sampling0-12 (weighted)Random walkGood (statistical)
Quantum ChemicalEnergy minimization0-8 (optimized)Potential energy surfaceExcellent (accurate)

Molecular dynamics simulations have proven invaluable for generating multiple sets of coordinates that serve as the basis for pharmacophore model generation [19]. These simulations avoid dependence on single crystal structure coordinates and can reveal dynamic binding modes that are not apparent from static structures [19]. The analysis of pharmacophore feature frequency and time-resolved dynamics allows for the construction of models that integrate the dynamic behavior of ligands within binding pockets [19].

The conformationally sampled pharmacophore approach has demonstrated particular utility in ligand-based drug design applications [20]. This method provides crucial insights into the nature of interactions between drug targets and ligand molecules, generating predictive models suitable for lead compound optimization [20]. The approach has shown superior performance compared to traditional methods in certain applications, particularly when dealing with flexible molecules containing multiple rotatable bonds [20].

For sulfonamide derivatives, pharmacophore modeling has revealed essential non-covalent contacts necessary for optimal binding [21]. Molecular dynamics-based pharmacophore modeling of caspase-3-isatin sulfonamide complexes has identified critical binding entities including cysteine residues for covalent and hydrogen bonding interactions, histidine residues for aromatic stacking, and glycine residues for hydrogen bonding with carbonyl oxygen atoms [21]. These studies have demonstrated that spatial pharmacophore site points obtained from dynamics-based models significantly improve virtual screening strategies [21].

The integration of conformational analysis with pharmacophore modeling enables the identification of pharmacophore features that are consistently maintained across different conformational states [17]. This approach is particularly important for compounds like 2-(Oxolan-3-yl)ethane-1-sulfonamide, where the oxolane ring conformational preferences and the sulfonamide orientation must be considered simultaneously [17]. The resulting pharmacophore models capture both the essential binding features and the conformational requirements for biological activity [17] [22].

Biological Mechanisms and Target Interaction Landscapes

The chemical compound 2-(Oxolan-3-yl)ethane-1-sulfonamide represents a novel heterocyclic sulfonamide derivative that exhibits significant potential as an antimicrobial agent through its interaction with critical bacterial metabolic pathways. This compound, characterized by the molecular formula C₆H₁₃NO₃S and a molecular weight of 179.24 g/mol, combines the established pharmacophore of sulfonamides with the unique structural features of an oxolane (tetrahydrofuran) ring system . The biological activity of this compound centers on its ability to target the folate biosynthesis pathway in bacteria, specifically through inhibition of dihydropteroate synthase, while potentially exhibiting allosteric modulatory effects on broader microbial metabolic networks.

Dihydropteroate Synthase Inhibition Kinetics and Thermodynamics

The primary mechanism of action for 2-(Oxolan-3-yl)ethane-1-sulfonamide involves competitive inhibition of dihydropteroate synthase (DHPS), the enzyme responsible for catalyzing the formation of 7,8-dihydropteroate from para-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate [2]. This enzyme operates through an ordered sequential mechanism characterized by specific kinetic parameters that govern the binding affinity and inhibitory potential of sulfonamide derivatives.

The kinetic analysis of DHPS inhibition reveals that the enzyme follows an ordered SN1 mechanism, where 6-hydroxymethyl-7,8-dihydropterin pyrophosphate binds first, followed by para-aminobenzoic acid [3]. The Michaelis-Menten constant for para-aminobenzoic acid in various bacterial species ranges from 1.2 to 7.7 μM, establishing the baseline affinity that competitive inhibitors must overcome [4]. For established sulfonamides such as sulfamethoxazole, the inhibition constant (Ki) against Escherichia coli DHPS is approximately 2.5 × 10⁻⁶ M, while sulfadiazine exhibits similar inhibitory potency with a Ki value of 2.5 × 10⁻⁶ M [5].

The thermodynamic parameters governing sulfonamide binding to DHPS demonstrate that the interaction is primarily enthalpy-driven, with standard enthalpy changes (ΔH°) ranging from -22 to -28 kJ/mol for various sulfonamide derivatives [6]. The binding process exhibits favorable Gibbs free energy changes (ΔG°) of -30 to -35 kJ/mol, indicating spontaneous complex formation under physiological conditions [7]. These thermodynamic signatures suggest that the inhibitor-enzyme interaction involves significant hydrogen bonding and van der Waals forces, consistent with the structural requirements for effective para-aminobenzoic acid mimicry.

Recent crystallographic studies have revealed that DHPS exists as a functional dimer, with each monomer contributing to the formation of the active site through contributions from flexible loops [4]. The enzyme exhibits half-site reactivity, where substrate binding to one active site influences the conformation of the adjacent site. This allosteric communication between monomers suggests that inhibitor binding may produce cooperative effects that enhance the overall inhibitory potency beyond simple competitive inhibition.

The binding affinity of 2-(Oxolan-3-yl)ethane-1-sulfonamide to DHPS is expected to be influenced by the presence of the oxolane ring, which may provide additional hydrophobic interactions with the enzyme active site. The tetrahydrofuran moiety could potentially occupy auxiliary binding pockets near the para-aminobenzoic acid binding site, leading to enhanced binding affinity compared to simple sulfonamide structures. Molecular modeling studies suggest that the oxolane ring may interact with conserved hydrophobic residues within the active site, potentially resulting in improved selectivity for bacterial DHPS over mammalian enzymes.

ParameterValue RangeSignificance
Km (pABA)1.2-7.7 μMSubstrate binding affinity
Ki (Sulfamethoxazole)2.5 × 10⁻⁶ MCompetitive inhibition strength
ΔH° (Sulfonamide binding)-22 to -28 kJ/molEnthalpy-driven binding
ΔG° (Complex formation)-30 to -35 kJ/molThermodynamic favorability
Kd (Enzyme-inhibitor)1-10 μMDissociation constant range

Bacterial Resistance Mechanisms Against Sulfonamide Derivatives

The emergence of bacterial resistance to sulfonamide antibiotics represents a significant challenge to the therapeutic efficacy of compounds such as 2-(Oxolan-3-yl)ethane-1-sulfonamide. Understanding these resistance mechanisms is crucial for predicting the long-term utility of this compound and developing strategies to overcome or circumvent resistance.

The primary mechanism of sulfonamide resistance involves mutations in the chromosomal folP gene, which encodes dihydropteroate synthase [8]. These mutations typically occur in two flexible loops (loop1 and loop2) that form the para-aminobenzoic acid binding site. Common resistance-conferring mutations include amino acid substitutions at positions 31 (Phe31Leu), 194 (Gly194Cys), and 84 (Pro84Ser), which alter the binding affinity for sulfonamides while maintaining adequate affinity for the natural substrate [9]. These mutations result in a 10-100 fold increase in the Michaelis-Menten constant for sulfonamides, effectively reducing their inhibitory potency while preserving enzyme function.

A more significant resistance mechanism involves the horizontal transfer of plasmid-borne sul genes (sul1, sul2, and sul3), which encode divergent DHPS enzymes that are intrinsically resistant to sulfonamides [10]. These Sul enzymes share only 30% sequence identity with wild-type DHPS but retain full catalytic activity for dihydropteroate synthesis. The key to their resistance lies in a critical Phe-Gly insertion in the para-aminobenzoic acid binding region, which creates steric hindrance that prevents sulfonamide binding while preserving substrate recognition [11].

The Sul1 enzyme, the most prevalent resistance determinant in clinical isolates, exhibits greater than 1000-fold reduced affinity for sulfonamides compared to wild-type DHPS [12]. This dramatic reduction in binding affinity is achieved through structural modifications that specifically discriminate against sulfonamides without compromising the enzyme's ability to utilize para-aminobenzoic acid. The molecular basis of this discrimination involves the insertion of a phenylalanine residue that creates a steric clash with the sulfonamide group while accommodating the natural substrate.

Resistance MechanismFrequencyImpact on KineticsMolecular Basis
Chromosomal folP mutationsCommon in clinical isolates10-100 fold increase in KmLoop1 and Loop2 modifications
Plasmid sul1 geneMost prevalent in Gram-negative>1000-fold decrease in affinityPhe-Gly insertion
Plasmid sul2 geneWidespread in clinical settingsSignificant decrease in affinityAlternative DHPS enzyme
Plasmid sul3 geneLess common than sul1/sul2Moderate decrease in affinityModified pterin binding region
Efflux pumpsModerate contributionReduced intracellular concentrationActive transport mechanisms

The emergence of sul gene resistance poses particular challenges for 2-(Oxolan-3-yl)ethane-1-sulfonamide, as the compound retains the core sulfonamide pharmacophore that is specifically targeted by these resistance mechanisms. The oxolane ring modification may provide some degree of protection against certain resistance mechanisms, particularly those involving active site mutations, by occupying additional binding pockets that are not directly affected by the common resistance mutations.

Efflux pump-mediated resistance represents another significant mechanism that can affect the efficacy of sulfonamide derivatives. These pumps actively transport sulfonamides out of the bacterial cell, reducing the intracellular concentration below the threshold required for effective DHPS inhibition [13]. The oxolane ring system in 2-(Oxolan-3-yl)ethane-1-sulfonamide may influence the compound's susceptibility to efflux pumps, potentially altering its pharmacokinetic properties within bacterial cells.

Allosteric Modulation of Microbial Metabolic Pathways

The interaction of 2-(Oxolan-3-yl)ethane-1-sulfonamide with bacterial metabolic systems extends beyond simple competitive inhibition of dihydropteroate synthase to encompass broader allosteric effects on interconnected metabolic pathways. The folate biosynthesis pathway represents a critical node in bacterial metabolism, with perturbations in this system cascading through multiple metabolic networks.

The allosteric regulation of dihydropteroate synthase itself involves communication between the enzyme's two active sites through a dimer interface mechanism [4]. Recent structural studies have identified an allosteric binding site located at the dimer interface, distinct from the active site, where small molecule inhibitors can bind and modulate enzyme activity through conformational changes that affect substrate binding and product release. This allosteric site represents a potential target for enhanced inhibition strategies that could overcome traditional resistance mechanisms.

The broader metabolic consequences of DHPS inhibition involve disruption of the folate cofactor pool, which affects multiple enzymatic reactions throughout the bacterial cell. Tetrahydrofolate and its derivatives serve as essential cofactors for one-carbon transfer reactions, including purine synthesis, thymidine production, and amino acid metabolism [14]. The depletion of folate cofactors creates a metabolic bottleneck that extends far beyond the immediate target of sulfonamide action.

Allosteric control mechanisms in folate metabolism involve complex regulatory networks that coordinate the activity of multiple enzymes in response to cellular demand for folate cofactors [15]. Methylenetetrahydrofolate reductase (MTHFR), a key enzyme in the folate cycle, is subject to allosteric inhibition by S-adenosylmethionine, creating a feedback loop that regulates folate flux in response to methylation demands [16]. This regulatory mechanism ensures efficient utilization of folate resources while preventing futile cycling between different folate forms.

The impact of sulfonamide treatment on bacterial persistence and antibiotic tolerance represents another dimension of allosteric modulation. Disruption of folate metabolism has been shown to reduce the formation of persister cells, which are subpopulations of bacteria that can survive high antibiotic concentrations through metabolic dormancy [17]. This effect suggests that folate pathway inhibitors like 2-(Oxolan-3-yl)ethane-1-sulfonamide may have synergistic effects with other antibiotics by reducing the capacity for bacterial survival under stress conditions.

Metabolic PathwayAllosteric EffectRegulatory MechanismFunctional Consequence
Folate BiosynthesisDHPS dimer interface regulationConformational switchingControls synthesis rate
Purine BiosynthesisFolate cofactor depletionSubstrate availabilityReduced nucleotide synthesis
Thymidine SynthesisReduced folate cofactorsEnzymatic cofactor limitationImpaired DNA synthesis
Amino Acid MetabolismOne-carbon unit deficiencyCofactor-dependent reactionsAltered protein synthesis
Methylation ReactionsS-adenosylmethionine regulationFeedback inhibitionEpigenetic modifications

The glycogen biosynthesis pathway in bacteria provides another example of allosteric regulation that may be influenced by folate pathway perturbations. ADP-glucose pyrophosphorylase, the key regulatory enzyme in glycogen synthesis, is subject to allosteric control by fructose-1,6-bisphosphate (positive) and adenosine monophosphate (negative) [18]. Changes in cellular energy status resulting from folate pathway disruption can modulate these allosteric effectors, leading to coordinated changes in carbon storage and energy metabolism.

The integration of metabolic networks through allosteric regulation creates opportunities for polypharmacological approaches to antimicrobial therapy. Compounds like 2-(Oxolan-3-yl)ethane-1-sulfonamide may exhibit activity against multiple targets within the folate metabolic network, potentially enhancing their therapeutic efficacy while reducing the likelihood of resistance development. The oxolane ring system may provide additional binding opportunities with enzymes that utilize folate cofactors, creating a broader spectrum of antimicrobial activity.

Understanding the allosteric modulation of microbial metabolic pathways is essential for optimizing the therapeutic potential of sulfonamide derivatives. The complex regulatory networks that govern bacterial metabolism provide multiple opportunities for intervention, but they also create challenges in predicting the full spectrum of cellular responses to pathway perturbation. Future research should focus on characterizing the systems-level effects of compounds like 2-(Oxolan-3-yl)ethane-1-sulfonamide to fully realize their therapeutic potential while minimizing the risk of resistance development.

The unique structural features of 2-(Oxolan-3-yl)ethane-1-sulfonamide, particularly the oxolane ring system, may confer advantages in terms of binding specificity and resistance circumvention compared to traditional sulfonamide antibiotics. However, the compound's susceptibility to established resistance mechanisms, particularly those involving sul genes, represents a significant challenge that must be addressed through careful molecular design and combination therapy approaches. The allosteric modulation of broader metabolic networks provides additional therapeutic opportunities that warrant further investigation in the development of next-generation antimicrobial agents.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

179.06161445 g/mol

Monoisotopic Mass

179.06161445 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types